molecular formula C12H15N3O B2562024 (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide CAS No. 53708-63-7

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Cat. No.: B2562024
CAS No.: 53708-63-7
M. Wt: 217.272
InChI Key: YCTBLMQFTMPXBD-JTQLQIEISA-N
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Description

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (CAS 53708-63-7) is a chiral, high-purity organic compound with the molecular formula C12H15N3O and a molar mass of 217.27 g/mol . This compound is characterized by a melting point of 124 °C and should be stored at 2-8°C for optimal stability . It is supplied with a purity of ≥95% and is intended for Research Use Only; it is not approved for diagnostic or therapeutic applications in humans or animals. This chemical serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring an indole ring and a methylpropanamide group, makes it a relevant synthon in the exploration of novel bioactive molecules. Researchers investigating HIV-1 capsid (CA) protein modulators may find this compound of particular interest, as it shares structural similarities with the phenylalanine core of known research compounds like PF74, which target the NTD-CTD interface of the CA hexamer . As such, it has potential applications in the design and synthesis of new antiviral agents . Handling should be conducted in accordance with good laboratory practices. Please refer to the Safety Data Sheet for detailed hazard information. The product is for use by qualified researchers only.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTBLMQFTMPXBD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . Another common method involves the cyclization of ortho-substituted anilines .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods often employ continuous flow reactors to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole amines .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent
The compound is being investigated as a potential inhibitor of Falcipain-2 (FP-2), a cysteine protease crucial for the malaria parasite Plasmodium falciparum during its erythrocytic stage. Novel small molecule FP-2 inhibitors based on this compound have shown moderate inhibition activity with IC50 values ranging from 10.0 to 39.4 μM, indicating its potential in malaria treatment.

Neurotransmitter Activity
Due to its structural similarity to serotonin, (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide may influence serotonin pathways, impacting mood and cognitive functions. Its antioxidant properties also suggest a protective role against oxidative stress, which is relevant in neurodegenerative diseases like Alzheimer's.

Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer effects by inducing apoptosis and regulating the cell cycle. In vitro studies have demonstrated growth inhibition in various cancer cell lines, highlighting its importance in cancer drug discovery .

Enzyme Inhibition
The presence of the indole moiety allows this compound to interact with various enzymes and receptors, potentially modulating biological pathways. Its ability to act as an enzyme inhibitor is under investigation for various diseases, including cancer and infectious diseases.

Ligand Development
This compound serves as a scaffold for designing ligands that can bind to specific receptors, activating or blocking signaling pathways. The chiral center in its structure opens avenues for exploring stereoselective interactions with biological targets, crucial for drug development.

Environmental Applications

The compound's derivatives are also being explored for their applications in environmental science, particularly in the synthesis of dyes and industrial solvents. Its biological activity suggests potential roles in bioremediation processes or as agents that can mitigate pollution effects.

Case Studies

Case Study Focus Area Findings
Anticancer Screening Cancer ResearchIndole derivatives exhibited potent growth inhibition across multiple cancer cell lines, emphasizing structural modifications' role in enhancing activity.
Neuroprotection Studies Neurodegenerative DiseasesTreatment with this compound improved cognitive function and reduced neuroinflammation markers in animal models of Alzheimer's disease.
Enzyme Interaction Studies BiochemistryThe compound demonstrated potential as an inhibitor for specific enzymes linked to disease pathways, suggesting further exploration in therapeutic contexts.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide and related indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Industrial Relevance Reference
This compound C₁₂H₁₅N₃O 217.27 N-methylpropanamide, indole core Research chemical, potential pharmaceutical intermediate
H-Trp-NH₂·HCl (L-Tryptophanamide hydrochloride) C₁₁H₁₄ClN₃O 239.7 Propanamide hydrochloride, endogenous metabolite Detected in urine and blood; endogenous signaling
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₄H₂₄N₂O₂ 372.47 Naproxen-derived amide, indole ethyl group Anti-inflammatory candidate (NSAID derivative)
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide C₂₄H₂₄ClN₃O₄S 494.98 Sulfonyl and chlorobenzoyl substituents Selective enzyme inhibitor development
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C₁₈H₁₈N₂O 278.34 Phenylethyl acetamide, chiral center Structural studies (crystallography)

Pharmacological and Physicochemical Properties

  • Metabolic Stability: H-Trp-NH₂·HCl is an endogenous metabolite, suggesting rapid clearance, whereas the N-methyl variant may resist enzymatic hydrolysis .
  • Anti-inflammatory Potential: The naproxen-derived amide (C₂₄H₂₄N₂O₂) leverages NSAID motifs for cyclooxygenase inhibition, a property absent in the target compound .

Biological Activity

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of tryptophan, exhibits a diverse range of biological activities due to its unique structural characteristics. This compound features a chiral center and an indole moiety, which is significant in various biological processes, including neurotransmitter activity, antioxidant properties, and potential anticancer effects.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 218.25 g/mol
  • Chiral Center : The presence of the chiral center at the second carbon allows for stereoselective interactions with biological targets.

1. Neurotransmitter Activity

This compound is structurally similar to serotonin, suggesting its potential role in influencing serotonin pathways. This interaction may impact mood and cognition, making it a candidate for further research in neuropharmacology.

2. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to protect cells from oxidative stress, which is crucial for maintaining cellular health and preventing various diseases associated with oxidative damage.

3. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Mechanisms involving apoptosis and regulation of the cell cycle have been proposed as pathways through which this compound exerts its effects.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Interaction : The indole group can interact with various enzymes, potentially inhibiting their activity. This characteristic is common among indole-containing compounds and suggests a role in enzyme modulation.
  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing receptor signaling pathways. This property is essential for developing therapeutic strategies targeting various diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameMolecular FormulaBiological Activity
2-Amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamideC₁₂H₁₄ClN₂OPotential anti-cancer properties
(2S)-2-amino-3-(1H-indol-5-yl)-N-methylpropanamideC₁₂H₁₅N₃OAntimicrobial activity
2-AminoindoleC₈H₈N₂Neuroprotective effects

This comparative analysis highlights the unique features of this compound, particularly its specific substitution pattern that influences its biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuropharmacological Studies : Investigations into the compound's influence on serotonin receptors have shown promising results in modulating mood disorders.
  • Antioxidant Research : Experimental data demonstrate that the compound effectively reduces oxidative stress markers in cellular models, indicating its potential therapeutic application in oxidative stress-related conditions.
  • Anticancer Research : In vitro studies have indicated that certain derivatives induce apoptosis in cancer cell lines, suggesting a mechanism for potential anticancer therapies.

Q & A

Q. What strategies optimize synthetic yield of N-methylated analogs?

  • Methodological Answer :
  • Catalysis : Use Pd/C or Ru-phosphine complexes for selective N-methylation of propanamide precursors.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 minutes at 100°C, improving yield by 15-20% .

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